molecular formula C8H9BrN2O2S2 B13331642 4-(4-Bromothiazol-2-yl)thiomorpholine-3-carboxylic acid

4-(4-Bromothiazol-2-yl)thiomorpholine-3-carboxylic acid

Cat. No.: B13331642
M. Wt: 309.2 g/mol
InChI Key: DTBSAOQHFRYDOF-UHFFFAOYSA-N
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Description

4-(4-Bromothiazol-2-yl)thiomorpholine-3-carboxylic acid is a heterocyclic organic compound that contains both a thiazole ring and a thiomorpholine ring. The presence of a bromine atom on the thiazole ring makes it a versatile compound in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromothiazol-2-yl)thiomorpholine-3-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea.

    Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Thiomorpholine Ring Formation: The thiomorpholine ring is formed by reacting the brominated thiazole with morpholine under appropriate conditions.

    Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromothiazol-2-yl)thiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the thiazole ring.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and amines.

    Oxidation Products: Oxidation can lead to sulfoxides or sulfones.

    Reduction Products: Reduction typically yields thiols or thioethers.

Scientific Research Applications

4-(4-Bromothiazol-2-yl)thiomorpholine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(4-Bromothiazol-2-yl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromothiazol-2-yl)morpholine: Similar structure but lacks the carboxylic acid group.

    4-(4-Bromophenyl)thiazol-2-amine: Contains a phenyl group instead of the thiomorpholine ring.

    Thiazole Derivatives: Various thiazole derivatives with different substituents and functional groups.

Uniqueness

4-(4-Bromothiazol-2-yl)thiomorpholine-3-carboxylic acid is unique due to the presence of both the thiomorpholine ring and the carboxylic acid group, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C8H9BrN2O2S2

Molecular Weight

309.2 g/mol

IUPAC Name

4-(4-bromo-1,3-thiazol-2-yl)thiomorpholine-3-carboxylic acid

InChI

InChI=1S/C8H9BrN2O2S2/c9-6-4-15-8(10-6)11-1-2-14-3-5(11)7(12)13/h4-5H,1-3H2,(H,12,13)

InChI Key

DTBSAOQHFRYDOF-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(N1C2=NC(=CS2)Br)C(=O)O

Origin of Product

United States

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